molecular formula C15H17ClN2O3 B2464456 2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide CAS No. 2034403-84-2

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide

Cat. No.: B2464456
CAS No.: 2034403-84-2
M. Wt: 308.76
InChI Key: FEHKKDCOJAHMLJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide is an organic compound belonging to the class of phenyl-1,3-oxazoles These compounds are characterized by a 1,3-oxazole ring substituted at one or more positions by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step often involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the propanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor containing an oxazole ring.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-11(9-18-21-10)8-17-14(19)15(2,3)20-13-6-4-12(16)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHKKDCOJAHMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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